![molecular formula C18H23N3O2S B5599418 5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5599418.png)
5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiazolone derivatives, such as "5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one," are of significant interest due to their potential biological activities and applications in medicinal chemistry. The thiazolone core, combined with various substituents, can impart a range of chemical and physical properties to these compounds, making them valuable for diverse applications.
Synthesis Analysis
The synthesis of thiazolone derivatives often involves cyclocondensation reactions, nucleophilic substitutions, and modifications of existing thiazolone structures to introduce specific functional groups like diethylamino and morpholinyl moieties (Karimian et al., 2017). The choice of reactants, catalysts, and reaction conditions can significantly affect the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of thiazolone derivatives is characterized by the presence of a thiazole ring, which can be modified with various substituents to achieve desired chemical properties and biological activities. X-ray crystallography and NMR spectroscopy are commonly used techniques for determining the precise molecular structure and configuration of these compounds (Boyd et al., 1976).
Chemical Reactions and Properties
Thiazolone derivatives participate in a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions. These reactions can be utilized to further modify the thiazolone core or introduce additional functional groups, enhancing the compound's chemical diversity and potential applications (Jagodziński et al., 2000).
Physical Properties Analysis
The physical properties of thiazolone derivatives, such as solubility, melting point, and crystallinity, are influenced by the nature and position of the substituents on the thiazole ring. These properties are crucial for determining the compound's suitability for various applications, including its pharmacokinetic profile and formulation into pharmaceuticals (Gütschow et al., 1999).
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and acidity/basicity, of thiazolone derivatives are significantly affected by their molecular structure. These properties are vital for understanding the compound's behavior in biological systems and its interactions with biomolecules (Nesterov et al., 2003).
Scientific Research Applications
Synthesis and Antimicrobial Activity
A series of novel derivatives related to 5-[4-(diethylamino)benzylidene]-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one have been synthesized and evaluated for their antimicrobial properties. These compounds, including those catalyzed by [BmIm]OH, have demonstrated moderate antibacterial and antifungal activities in vitro against a range of microorganisms, suggesting potential for the development of new antimicrobial agents (Patil et al., 2011). Furthermore, novel fluorine-containing 5-arylidene derivatives bearing the thiazolidinone and quinazolinone motifs have been synthesized, showing remarkable in vitro antimicrobial potency, indicating their potential as antimicrobial agents (Desai et al., 2013).
properties
IUPAC Name |
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-3-20(4-2)15-7-5-14(6-8-15)13-16-17(22)19-18(24-16)21-9-11-23-12-10-21/h5-8,13H,3-4,9-12H2,1-2H3/b16-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMQTOPJOIFGTJ-DTQAZKPQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-{[4-(Diethylamino)phenyl]methylidene}-2-(morpholin-4-YL)-4,5-dihydro-1,3-thiazol-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.